

RenaZorb™ (Lanthanum Dioxycarbonate): A Technical Whitepaper for Drug Development Professionals

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Compound of Interest		
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An In-depth Guide to the Investigational Phosphate Binder for Hyperphosphatemia in Chronic Kidney Disease

Executive Summary

RenaZorb™ (lanthanum dioxycarbonate, also known as oxylanthanum carbonate or LDC) is an investigational, next-generation, lanthanum-based phosphate binder developed by Unicycive Therapeutics for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] Leveraging a proprietary nanoparticle technology, RenaZorb™ is designed to offer a high phosphate-binding capacity with a significantly lower pill burden compared to existing therapies.[4][5] This document provides a comprehensive technical overview of RenaZorb™, consolidating available preclinical and clinical data, experimental methodologies, and the mechanism of action to inform researchers, scientists, and drug development professionals.

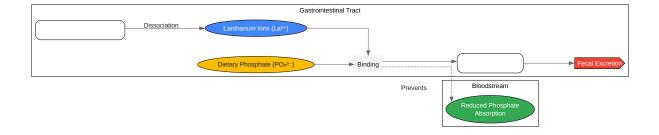
Core Mechanism of Action

RenaZorbTM functions as a gastrointestinal phosphate binder. In the acidic environment of the stomach and upper small intestine, lanthanum dioxycarbonate dissociates to release trivalent lanthanum ions (La^{3+}). These ions exhibit a high affinity for dietary phosphate (PO_4^{3-}), forming insoluble, non-absorbable lanthanum phosphate ($LaPO_4$) complexes. These complexes are



subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate into the bloodstream and lowering serum phosphate levels.[1]

Diagram: Mechanism of Action of Lanthanum Dioxycarbonate



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Caption: Mechanism of **RenaZorb™** in the GI tract.

In Vitro Phosphate Binding Capacity

Studies have been conducted to compare the phosphate binding efficiency of $\mathbf{RenaZorb}^{\mathsf{TM}}$ with other commercially available phosphate binders. The key objective was to determine which binder provides the highest normalized potency with the lowest daily medication volume.

Experimental Protocol: Phosphate Binder Volume and Potency

A study was conducted to assess the volume of six phosphate binders required to bind 1 gram of phosphate.[4][6]



- Binders Assessed: Ferric citrate, calcium acetate, lanthanum carbonate, sevelamer carbonate, sucroferric oxyhydroxide, and RenaZorb™ (oxylanthanum carbonate).[4]
- Tablet Volume Measurement: The volume of each tablet was determined using the fluid displacement method in either corn oil or water.[4][6]
- Calculation of Daily Dose Volume: The mean daily dose volume to bind 1 gram of phosphate
 was calculated by multiplying the volume per tablet by the average number of tablets
 required per day.[4][6]
- Calculation of Equivalent-Phosphate-Binding Dose Volume: This metric, representing the volume of medication required to bind 1 gram of phosphate, was calculated by dividing the volume per tablet by its in vivo binding capacity.[4][6]

Data Summary: Comparative Phosphate Binder Volume

The results demonstrated that **RenaZorb**[™] had the lowest mean volume, the lowest daily phosphate binder dose volume, and the smallest equivalent-phosphate-binding dose volume among the tested binders.[4]

Phosphate Binder	Daily Phosphate Binder Dose Volume (cm³)[4][5]
RenaZorb™ (Oxylanthanum Carbonate)	2.3
Sucroferric Oxyhydroxide	4.0
Lanthanum Carbonate	4.1
Ferric Citrate	4.8
Calcium Acetate	6.5
Sevelamer Carbonate	9.7



Phosphate Binder	Volume to Bind 1g of Phosphate (cm³)[4]	
RenaZorb™ (Oxylanthanum Carbonate)	5.6	
Lanthanum Carbonate	19.8	
Sucroferric Oxyhydroxide	22.3	
Calcium Acetate	39.5	
Ferric Citrate	44.1	
Sevelamer Carbonate	73.4	

Preclinical Toxicology Studies

Toxicology studies have been conducted in both rat and dog models to assess the safety profile of $RenaZorb^{TM}$.

Rat Toxicology Study

- Experimental Protocol: A repeat-dose toxicology study was performed where rats were administered oral doses of RenaZorb™ at 200, 600, or 2000 mg/kg/day by gavage for approximately six weeks.
- Key Findings: RenaZorb™ was well-tolerated at all tested doses. The no-observed-adverse-effect level (NOAEL) was determined to be 2000 mg/kg. Test article-related effects were minimal and not considered toxicologically relevant, including minor decreases in mean cell hemoglobin (MCH) and mean cell hemoglobin concentration (MCHC) and increased urine pH at the highest dose.

Dog Toxicology Study

- Experimental Protocol: While the detailed protocol is not publicly available, a poster
 presentation at the 2022 National Kidney Foundation (NKF) Spring Clinical Meeting was
 titled "Lanthanum Dioxycarbonate is Safe in Dogs".[1][7][8]
- Key Findings: Published literature confirms that RenaZorb™ was well-tolerated in dog acute and chronic toxicology studies.[9]



Clinical Development Program

Unicycive Therapeutics is pursuing a 505(b)(2) regulatory pathway for **RenaZorb**™, which allows for the reliance on FDA's findings of safety and effectiveness for an approved product, in this case, Fosrenol® (lanthanum carbonate).[10] The clinical development program is centered on a pivotal bioequivalence study in healthy volunteers.

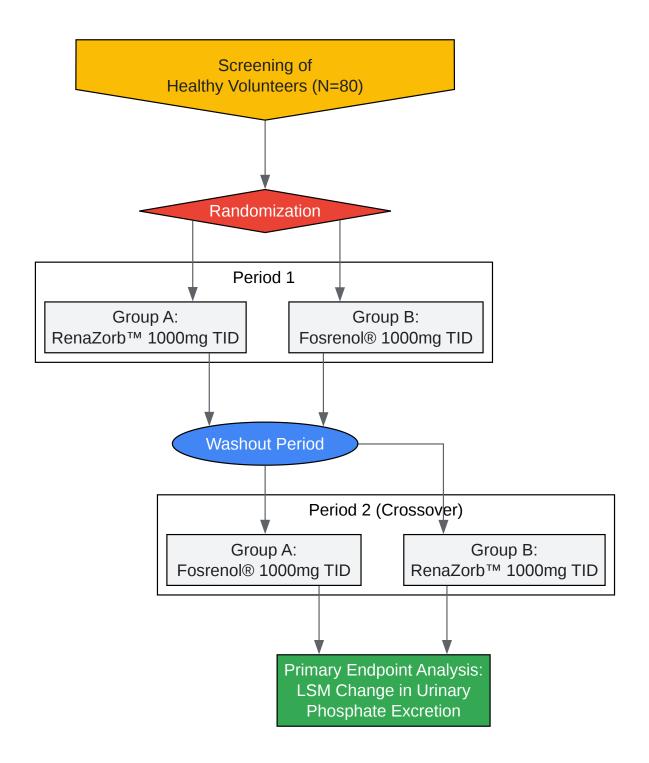
Pivotal Bioequivalence Study in Healthy Volunteers

A Phase 1, single-center, randomized, open-label, two-way crossover study was conducted to establish the pharmacodynamic bioequivalence between **RenaZorb**™ and the reference listed drug, Fosrenol®.[11][12]

- Study Population: 80 healthy volunteers were randomized.[12]
- Treatment Arms:
 - Test Product: RenaZorb™ (oxylanthanum carbonate) 1000 mg swallowable tablets,
 administered three times per day.[12]
 - Reference Product: Fosrenol® (lanthanum carbonate) 1000 mg chewable tablets,
 administered three times per day.[12]
- Study Design: A two-way crossover design was employed, including a screening period, two
 dosing periods, a washout period, and a follow-up.[13]
- Primary Endpoint: The primary pharmacodynamic variable was the Least Squares Mean (LSM) change in urinary phosphate excretion from baseline to the evaluation period (Days 1-4 of treatment).[2][12]
- Bioequivalence Criteria: Pharmacodynamic bioequivalence was to be established if the 90% Confidence Interval (CI) for the difference in the LSM change in urinary phosphate excretion between RenaZorb™ and Fosrenol® was contained within an acceptable range.[2]

Diagram: Pivotal Bioequivalence Study Workflow





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Caption: Workflow of the randomized crossover bioequivalence study.



The study successfully met its primary endpoint, establishing pharmacodynamic bioequivalence between **RenaZorb**™ and Fosrenol®.[2][10]

Treatment	LSM Change in Urinary Phosphate Excretion from Baseline (mg/day)	90% Confidence Interval (CI)
RenaZorb™ (Oxylanthanum Carbonate)	-320.4	-349.7 to -291.0
Fosrenol® (Lanthanum Carbonate)	-324.0	-353.3 to -294.7

Data sourced from the primary publication on the bioequivalence study.[12]

The between-group LSM difference was 3.6 mg/day with a 90% CI of -37.8 to 45.1 mg/day, falling within the pre-specified bioequivalence range.[12] Both treatments were well-tolerated with an equal incidence of adverse events.[12] Systemic absorption of lanthanum from RenaZorb™ was minimal.[9]

Conclusion

RenaZorb™ (lanthanum dioxycarbonate) is an investigational phosphate binder that has demonstrated pharmacodynamic bioequivalence to the established therapy, lanthanum carbonate (Fosrenol®), in a pivotal clinical study.[12] Its key differentiating feature, supported by in vitro data, is a significantly lower medication volume required to bind an equivalent amount of phosphate.[4] This attribute directly addresses the high pill burden associated with current hyperphosphatemia treatments, a major factor in patient non-adherence. Preclinical studies in rats and dogs suggest a favorable safety profile.[9] For drug development professionals, RenaZorb™ represents a promising advancement in the management of hyperphosphatemia, with the potential to improve patient compliance and clinical outcomes through a more convenient dosing regimen.

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